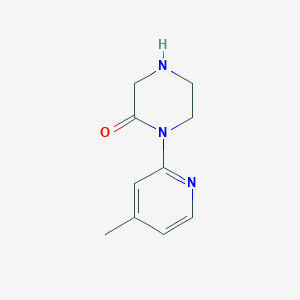
1-(4-Methyl-pyridin-2-YL)-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-pyridin-2-YL)-piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a 4-methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-pyridin-2-YL)-piperazin-2-one can be synthesized through the condensation of 2-amino-4-methylpyridine with ethylacetoacetate via microwave irradiation. This method involves the acetoacetylation of the amino group, followed by cyclization to form the piperazine ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure complete conversion of the starting materials to the desired product without the formation of side products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-pyridin-2-YL)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of alkylated pyridine derivatives.
Scientific Research Applications
1-(4-Methyl-pyridin-2-YL)-piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-pyridin-2-YL)-piperazin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with receptor-ligand interactions, leading to therapeutic effects .
Comparison with Similar Compounds
- (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
- (4-Methyl-pyridin-2-yl)-phenyl-methanone
Comparison: 1-(4-Methyl-pyridin-2-YL)-piperazin-2-one is unique due to its piperazine ring, which imparts different chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(4-methylpyridin-2-yl)piperazin-2-one |
InChI |
InChI=1S/C10H13N3O/c1-8-2-3-12-9(6-8)13-5-4-11-7-10(13)14/h2-3,6,11H,4-5,7H2,1H3 |
InChI Key |
WYNOTPKGCUHTNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCNCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















